BenchChemオンラインストアへようこそ!

2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

2-(1-Methyl-1H-pyrazol-5-yl)piperidine hydrochloride (CAS 1803581-02-3; molecular formula C₉H₁₆ClN₃; MW 201.70 g/mol) is a heterocyclic building block comprising a piperidine ring substituted at the 2-position with a 1-methyl-1H-pyrazol-5-yl moiety, isolated as the hydrochloride salt to enhance aqueous solubility. The compound belongs to the pyrazolylpiperidine class, a scaffold exploited in medicinal chemistry for its capacity to engage diverse biological targets—including cannabinoid type-1 (CB1) receptors, factor Xa, muscarinic receptors, and CCR5—depending on the precise attachment position of the pyrazole ring to the piperidine core.

Molecular Formula C9H16ClN3
Molecular Weight 201.7 g/mol
CAS No. 1803581-02-3
Cat. No. B1436162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride
CAS1803581-02-3
Molecular FormulaC9H16ClN3
Molecular Weight201.7 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2CCCCN2.Cl
InChIInChI=1S/C9H15N3.ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;/h5,7-8,10H,2-4,6H2,1H3;1H
InChIKeyAGYINUVBLQJFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-5-yl)piperidine Hydrochloride (CAS 1803581-02-3): Procurement-Relevant Identity and Class Mapping


2-(1-Methyl-1H-pyrazol-5-yl)piperidine hydrochloride (CAS 1803581-02-3; molecular formula C₉H₁₆ClN₃; MW 201.70 g/mol) is a heterocyclic building block comprising a piperidine ring substituted at the 2-position with a 1-methyl-1H-pyrazol-5-yl moiety, isolated as the hydrochloride salt to enhance aqueous solubility . The compound belongs to the pyrazolylpiperidine class, a scaffold exploited in medicinal chemistry for its capacity to engage diverse biological targets—including cannabinoid type-1 (CB1) receptors, factor Xa, muscarinic receptors, and CCR5—depending on the precise attachment position of the pyrazole ring to the piperidine core [1]. Commercially supplied at a minimum purity specification of 95% across multiple vendors, its primary utility lies in fragment-based screening, structure–activity relationship (SAR) studies, and as a synthetic intermediate for lead optimization .

Why Generic Substitution of 2-(1-Methyl-1H-pyrazol-5-yl)piperidine Hydrochloride with Positional Isomers or Des-Methyl Analogs Carries Scientific Risk


Within the pyrazolylpiperidine class, the position of pyrazole attachment to the piperidine ring is a critical determinant of both physicochemical properties and biological target engagement [1]. The 2-substituted variant places the pyrazole nitrogen atoms and the N-methyl group in a spatial orientation fundamentally different from the 3- or 4-substituted positional isomers, altering the distance between hydrogen-bond donor/acceptor pairs, the conformational flexibility of the piperidine nitrogen, and the angle of presentation of the heterocycle to complementary binding surfaces . In structure–activity relationship studies on related pyrazolylpiperidine series, moving the pyrazole attachment from the 2- to the 3- or 4-position has been shown to significantly alter potency, selectivity, and metabolic stability profiles, meaning that the 2-substituted scaffold cannot be regarded as a generic, interchangeable building block with its positional isomers [2]. Procurement decisions that substitute one regioisomer for another without structural verification risk generating non-comparable SAR data and misleading hit-to-lead conclusions.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-pyrazol-5-yl)piperidine Hydrochloride Versus Closest Analogs


Computed LogP Differentiation Between 2-Positional and 4-Positional Isomers of (1-Methyl-1H-pyrazol-5-yl)piperidine

The 2-substituted isomer 2-(1-methyl-1H-pyrazol-5-yl)piperidine exhibits a higher computed octanol–water partition coefficient (LogP) than its 4-substituted positional isomer, reflecting the greater solvent-accessible hydrophobic surface area when the pyrazole is attached adjacent to the piperidine nitrogen rather than at the distal 4-position. The 4-positional isomer 4-(1-methyl-1H-pyrazol-5-yl)piperidine (CAS 640270-01-5) has a computed LogP of 0.35, while the 2-substituted scaffold is predicted to have a LogP approximately 0.4–0.7 units higher based on the contribution of the 2-substitution pattern in related piperidine analogs . This difference translates into measurably distinct membrane permeability and solubility characteristics relevant to fragment-based screening campaigns where small lipophilicity differences can shift hit rates across target classes [1].

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Hydrogen-Bond Donor/Acceptor Topology: 2-Position versus 3- and 4-Position Isomers Determine Distinct Pharmacophoric Geometry

The spatial vector of the pyrazole ring relative to the ionizable piperidine nitrogen is fundamentally different depending on the attachment position. In the 2-substituted isomer, the pyrazole N-methyl group and the piperidine NH (free base) are in a 1,2-relationship with a nitrogen-to-nitrogen through-bond distance of approximately 2.7–3.1 Å (gauche conformation), whereas the 3-substituted isomer places them at a 1,3-distance (≈3.8–4.5 Å) and the 4-substituted isomer at a 1,4-distance (≈5.0–5.5 Å) . This topological difference directly influences the capacity of the scaffold to present two hydrogen-bond acceptors (pyrazole N2 and piperidine N) in a defined geometric arrangement to complementary receptor pharmacophores. In SAR studies of CCR5 antagonists with 4-pyrazolylpiperidine side chains, the meta-relationship of an unsubstituted nitrogen in the attached heterocycle was found to be optimal; the 2-substitution pattern presents a different geometric and electronic environment that has not been exhaustively characterized for CCR5, making it a complementary, non-redundant screening entity [1].

Pharmacophore Modeling Structure-Based Design SAR

Commercially Available Purity Benchmark: 95% Minimum Specification Across Vendors for Quality-Controlled Procurement

The hydrochloride salt of 2-(1-methyl-1H-pyrazol-5-yl)piperidine is consistently supplied at a minimum purity of 95% across multiple independent vendors, as verified by product datasheets from AKSci (Catalog 9124EB), Leyan (Catalog 2100469), and CymitQuimica (Ref. 3D-DXC58102) . This contrasts with the corresponding dihydrochloride salt form (CAS 1609402-74-5), which is also supplied at 95% purity but has a different molecular weight (238.16 g/mol vs. 201.70 g/mol), stoichiometry, and potentially altered hygroscopicity and solubility characteristics . Selection of the mono-hydrochloride salt provides a lower molecular weight, single-counterion stoichiometry that simplifies molarity calculations for biological assay preparation and reduces the total mass of counterion in reaction mixtures.

Quality Control Procurement Specification Reproducibility

Fragment-Like Physicochemical Profile: Fsp³ and H-Bond Donor Count Differentiate from Fully Substituted Pyrazolylpiperidine Leads

The free base of the target compound (C₉H₁₅N₃, MW 165.24) possesses a fraction of sp³-hybridized carbons (Fsp³) of approximately 0.67 and a single hydrogen-bond donor (piperidine NH), placing it within the fragment-like ('rule of three') chemical space—MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3 [1]. This contrasts with elaborated pyrazolylpiperidine-based clinical candidates such as rimonabant (MW 463.8, Fsp³ ≈ 0.24, H-bond donors = 1, H-bond acceptors = 4) and factor Xa lead 4a (IC₅₀ = 13.4 nM; reported scaffold MW > 400 with multiple aromatic substituents), which reside in drug-like or lead-like space and incorporate extensive peripheral substitution on the pyrazole and piperidine rings [2]. The minimal, unelaborated scaffold of the target compound provides a low-molecular-weight, fragment-appropriate starting point for library synthesis, whereas the elaborated lead molecules are endpoint candidates unsuitable for fragment growth campaigns.

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Descriptors

Defined Research and Industrial Application Scenarios for 2-(1-Methyl-1H-pyrazol-5-yl)piperidine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Screening Against CB1 or Muscarinic Receptor Targets Requiring a Pyrazole-Piperidine 2-Substituted Scaffold

The compound's fragment-like MW (165.24 free base) and Fsp³ (~0.67) make it a suitable entry for fragment-based screening campaigns targeting cannabinoid type-1 (CB1) receptors or muscarinic acetylcholine receptors where pyrazolylpiperidine scaffolds have demonstrated ligand efficiency [1]. Its 2-substitution topology provides a distinct pharmacophoric presentation compared to 3- or 4-substituted isomers, offering a non-redundant chemical start point for hit identification [2].

Synthesis of Factor Xa Inhibitor Libraries via Elaboration of the Piperidine Nitrogen

Pyrazolyl piperidine derivatives, exemplified by compound 4a (IC₅₀ = 13.4 nM against factor Xa), have been validated as anticoagulant lead scaffolds [3]. The target compound, with its free piperidine secondary amine, serves as a versatile intermediate for N-functionalization (acylation, sulfonylation, reductive amination) to generate focused libraries exploring P4 and P1 pharmacophore variations in factor Xa inhibitor design, without the need to deconstruct elaborated leads.

SAR Studies on CCR5 or N-Type Calcium Channel Antagonists Where Heterocycle Positioning is a Critical Variable

In CCR5 antagonist programs, structural modification of the heterocycle attached to the piperidine ring has been shown to profoundly impact potency and selectivity [2]. The 2-substituted pyrazole isomer of the target compound provides a controlled structural variable—direct attachment at the 2-position—that is complementary to the extensively studied 4-pyrazolylpiperidine series, enabling SAR studies that systematically map the spatial requirements for antagonist binding across chemokine receptor subtypes and N-type calcium channels [1].

Physicochemical Comparator in LogP-Dependent Permeability Profiling Across Positional Isomer Series

The predicted LogP differential of ~0.4–0.7 units between the 2-substituted and 4-substituted isomers (4-isomer LogP = 0.35) permits systematic investigation of the relationship between pyrazole attachment geometry and passive membrane permeability. This application scenario is relevant for laboratories building predictive models of blood–brain barrier penetration or cellular uptake where small ΔLogP values can differentiate CNS-exposed versus peripherally restricted chemical series.

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.